3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine
Description
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-bromo-6-phenyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
SAQDCTPCZVINPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=CN3)Br)N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 serves as a prime site for nucleophilic substitution. Key reactions include:
-
The Suzuki reaction is widely employed to introduce aryl/heteroaryl groups at position 3, leveraging palladium catalysis .
-
Copper-mediated Sandmeyer reactions enable functional group interconversion, though yields vary based on substituent steric effects .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, facilitating structural diversification:
Key Examples:
-
Suzuki Coupling with Arylboronic Acids :
-
Negishi Coupling :
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine core undergoes electrophilic substitution at position 5:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivatives | Competitive with bromine displacement |
| Bromination | NBS, CCl₄, AIBN, 80°C | 5-Bromo analogs | Requires radical initiation |
-
Nitration at position 5 competes with bromine substitution, necessitating careful temperature control .
Reductive Transformations
The nitro group (if present) and aromatic system participate in reductions:
-
Nitro to Amine :
-
Ring Hydrogenation :
Oxidation Reactions
Controlled oxidation modifies the heterocyclic core:
-
Pyridine N-Oxide Formation :
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C; reactions typically conducted below 150°C.
-
pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strong acids/bases .
This compound’s versatility in cross-coupling, substitution, and redox reactions underscores its utility in drug discovery and materials science. Experimental protocols from peer-reviewed syntheses provide reproducible frameworks for further derivatization.
Scientific Research Applications
Anticancer Activity
The primary application of 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine is its role as a potential anticancer agent. Research indicates that derivatives of pyrrolo[3,2-B]pyridine can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, compounds similar to this compound have shown significant inhibitory activity against FGFRs, with IC50 values in the nanomolar range (7–712 nM) .
Table 1: Anticancer Activity of Pyrrolo[3,2-B]pyridine Derivatives
| Compound | FGFR Inhibition (IC50 nM) | Cancer Cell Line Tested | Effect Observed |
|---|---|---|---|
| 4h | 7 | 4T1 Breast Cancer | Inhibition of proliferation and induction of apoptosis |
| 4h | 9 | 4T1 Breast Cancer | Inhibition of migration and invasion |
Targeting Colchicine Binding Sites
Another significant application is the design of colchicine-binding site inhibitors. The synthesis of derivatives from this scaffold has demonstrated promising results in inhibiting cancer cell growth by interfering with microtubule dynamics, which is crucial for cell division . These compounds are being explored for their effectiveness against various cancers.
Antidiabetic Properties
Research has indicated that pyrrolo[3,4-c]pyridine derivatives exhibit antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in muscle and fat cells. This mechanism presents a potential therapeutic pathway for managing diabetes .
Table 2: Antidiabetic Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound | Insulin Sensitivity Increase (%) | Mechanism |
|---|---|---|
| 6a | 7.4 | Stimulates glucose uptake |
| 6b | 37.4 | Enhances incorporation into lipids |
Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives have also shown promise as antiviral agents, demonstrating low micromolar inhibitory potency against various viral targets. The compounds have been evaluated for their selectivity and cytotoxicity profiles, suggesting their potential in antiviral drug development .
Case Studies and Research Insights
Several studies have documented the synthesis and biological evaluation of pyrrolo[3,2-B]pyridine derivatives:
- A study focused on developing potent FGFR inhibitors reported that specific derivatives exhibited significant anticancer properties in vitro against breast cancer cell lines .
- Another investigation into colchicine-binding site inhibitors revealed that certain derivatives from the pyrrolo series could effectively disrupt microtubule formation, leading to reduced cell viability in cancerous cells .
Mechanism of Action
The mechanism of action of 3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Bromine at C3 (target compound) vs. C6 (e.g., 6-Bromo-3-nitro derivative) alters reactivity. C3 bromine is more reactive in cross-couplings due to proximity to the pyrrole nitrogen .
- In contrast, nitro groups (e.g., 6-Bromo-3-nitro analog) reduce electron density, favoring electrophilic aromatic substitution .
- Biological Relevance : Methyl or ester substituents (e.g., 6-Bromo-1-methyl or Ethyl 6-bromo derivatives) improve pharmacokinetic properties, such as solubility and metabolic stability, compared to halogen-only analogs .
Physicochemical Properties
- Molecular Weight : The target compound (285.13 g/mol) is heavier than most analogs, which may affect bioavailability. Derivatives like 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (211.06 g/mol) are more likely to comply with "rule of five" guidelines .
Biological Activity
3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The presence of bromine and a phenyl group enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- NMDA Receptor Modulation : Research indicates that this compound can modulate the activity of NMDA receptors, particularly the GluN2B subunit. This modulation is significant in treating neurological disorders such as depression and schizophrenia .
- Anticancer Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. It inhibits tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 2.59 | Induces apoptosis and cell cycle arrest at S phase |
| MCF7 | 4.66 | G2/M phase arrest, apoptosis induction |
| HCT116 | 1.98 | S phase arrest, reactive oxygen species generation |
These findings suggest that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Studies
- Study on Antiproliferative Effects : A series of derivatives based on pyrrolo[3,2-B]pyridine were synthesized and evaluated for their antiproliferative activity. The most active derivatives exhibited GI50 values in the nanomolar range against human leukemia cell lines, demonstrating high selectivity and potency compared to standard treatments .
- Neurological Applications : In a study examining the modulation of NMDA receptors, this compound was found to significantly enhance cognitive functions in animal models. This suggests potential therapeutic applications in treating cognitive disorders associated with NMDA receptor dysregulation .
Q & A
Q. What are the established synthetic routes for preparing 3-Bromo-6-phenyl-1H-pyrrolo[3,2-b]pyridine?
A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, brominated pyrrolopyridine precursors (e.g., 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine) can react with phenylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/ethanol solvent system under reflux . Post-coupling purification via silica gel chromatography (e.g., dichloromethane/ethyl acetate gradients) is typically employed. Reduction of nitro groups to amines can be achieved using hydrogenation with Raney Nickel .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assignments focus on aromatic protons (δ 8.5–9.2 ppm for pyrrolopyridine core) and phenyl group signals (δ 7.2–7.8 ppm). For example, coupling constants (J = 3.0–3.1 Hz) help confirm regiochemistry .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀BrN₂: 289.9972) .
- HPLC : Assesses purity (>95% typical for intermediates) .
Q. How is the bromine substituent leveraged in further functionalization?
The bromine atom serves as a handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. For instance, coupling with thienylboronic acids under Pd catalysis introduces heteroaryl groups . Alternative routes include halogen exchange (e.g., using CuI/LiBr) or photoredox-mediated C–Br activation .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during functionalization of the pyrrolo[3,2-b]pyridine core?
Competing reactivity at C3 vs. C5 positions can occur due to electronic differences. Strategies include:
- Directing groups : Installing temporary substituents (e.g., nitro groups) to steer coupling reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance Pd-mediated cross-coupling selectivity .
- Computational modeling : DFT studies predict charge distribution, guiding reagent choice (e.g., electron-deficient boronic acids for C3 functionalization) .
Q. How can conflicting NMR data for brominated pyrrolopyridine derivatives be resolved?
Discrepancies often stem from tautomerism or solvent effects. Solutions include:
Q. What methodologies optimize the reduction of nitro-pyrrolopyridines to amines?
Hydrogenation with Raney Nickel under H₂ (3–4 hrs, THF solvent) is standard but risks over-reduction. Alternatives:
- Selective catalysts : PtO₂ in acetic acid minimizes side reactions .
- Protection/deprotection : Boc-protected intermediates stabilize amines during reduction .
Q. How do steric and electronic effects influence cross-coupling efficiency with bulky aryl groups?
Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce coupling yields due to steric hindrance. Mitigation strategies:
Q. What are the limitations of current SAR studies for pyrrolo[3,2-b]pyridine-based kinase inhibitors?
Gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
